5-(Chloromethyl)-2-(trifluoromethyl)thiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPIMPPWENQHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Trifluoromethyl-Containing Precursors
The most direct route involves constructing the thiazole ring from precursors bearing pre-installed trifluoromethyl and chloromethyl groups. A modified Hantzsch thiazole synthesis is frequently employed, leveraging α-halo trifluoromethyl ketones and thiourea derivatives. For example, reacting 3-chloro-1,1,1-trifluoropropan-2-one with thiourea in aqueous ethanol at 80°C generates the thiazole core. Subsequent chlorination of the methyl group at position 5 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces the chloromethyl moiety.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclocondensation) | 72–78% | |
| Chlorination efficiency | 89% (GC-MS) | |
| Reaction time | 6–8 h (cyclo.), 2 h (chloro.) |
This method’s limitation lies in the instability of α-halo trifluoromethyl ketones, which require low-temperature storage and anhydrous conditions.
Post-Functionalization of Preformed Thiazoles
An alternative strategy involves modifying a preassembled thiazole ring. Starting with 2-trifluoromethylthiazole, the chloromethyl group is introduced via free-radical chlorination of a methyl substituent. Using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light achieves selective chlorination at position 5.
Optimized Conditions:
- Molar ratio (NCS : substrate): 1.2 : 1
- Temperature: 40°C
- Conversion rate: 68% (HPLC)
However, competing side reactions, such as over-chlorination or ring-opening, reduce overall efficiency. Stabilizing the thiazole ring with electron-withdrawing groups (e.g., nitro) prior to chlorination mitigates degradation.
One-Pot Synthesis via Isothiocyanate Cyclization
Industrial-scale approaches favor one-pot methodologies to minimize intermediate isolation. Patent literature describes reacting 2-chloro-3,3,3-trifluoropropenyl isothiocyanate with sulfuryl chloride in water. The aqueous phase suppresses side reactions, while controlled addition rates (<10°C) enhance regioselectivity.
Critical Parameters:
- Solvent: Water (mass ratio 2–3 : 1 relative to isothiocyanate)
- Stabilizer: Sodium carbonate (prevents HCl-induced decomposition)
- Yield: 95–98% (distilled product)
This method’s scalability is offset by the limited commercial availability of trifluoropropenyl isothiocyanate, necessitating in situ generation from trifluoropropenyl amines.
Trifluoromethylation of Chloromethyl-Thiazole Intermediates
Late-stage trifluoromethylation offers modularity but faces challenges in achieving positional control. Using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate), 2-chloro-5-chloromethylthiazole undergoes electrophilic trifluoromethylation at position 2 in dimethylformamide (DMF) at 120°C.
Performance Metrics:
- Reagent stoichiometry: 1.5 eq.
- Catalyst: CuI (10 mol%)
- Isolated yield: 54%
Competing nucleophilic attack at the chloromethyl group necessitates protective group strategies, such as temporary silylation of the chlorine atom.
Biological Synthesis Pathways
Emerging enzymatic methods utilize engineered thiazole synthases to catalyze cyclization of cysteine derivatives and trifluoromethylacyl phosphates. E. coli expressing TzsM (a trifluoromethyl-specific thiazole synthase) produces the target compound in 37% yield under aerobic conditions. While environmentally friendly, this approach remains limited by enzyme stability and substrate scope.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost (Relative) | Key Challenge |
|---|---|---|---|---|
| Cyclocondensation | 72–78 | Moderate | High | Precursor instability |
| Post-functionalization | 68 | High | Moderate | Side reactions |
| One-pot synthesis | 95–98 | Industrial | Low | Starting material synthesis |
| Trifluoromethylation | 54 | Low | Very high | Regioselectivity |
| Biological | 37 | Lab-scale | Moderate | Enzyme optimization |
Mechanistic Insights and Side Reactions
Ring-Opening During Chlorination:
The electron-deficient thiazole ring is susceptible to nucleophilic attack by chloride ions, leading to ring-opening products. Stabilization via pH control (pH 6–7) and low temperatures (−10°C) minimizes this side reaction.Trifluoromethyl Group Hydrolysis:
Under acidic conditions, the CF₃ group undergoes gradual hydrolysis to COOH. Buffering with NaHCO₃ maintains neutral conditions during prolonged reactions.Diradical Intermediates in Free-Radical Chlorination:
ESR studies confirm the formation of a diradical intermediate at the methyl group, which disproportionates to yield chloromethyl and HCl.
Industrial Recommendations
For large-scale production, the one-pot aqueous method is optimal due to its high yield and minimal solvent waste. Pilot studies should prioritize:
- Catalyst recycling: Pd/C recovery from distillation residues.
- Waste management: Neutralization of SO₂Cl₂ byproducts with NaOH.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Trifluoromethylation Reactions: The trifluoromethyl group can participate in further functionalization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
5-(Chloromethyl)-2-(trifluoromethyl)thiazole serves as a versatile building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, leading to the creation of novel compounds with potential applications.
The compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent.
Antimicrobial Activity:
- Studies have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the sub-micromolar range.
- The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Activity:
- In vitro studies indicate that derivatives of this thiazole can inhibit the proliferation of cancer cell lines such as U251 (human glioblastoma) and WM793 (melanoma), with IC50 values suggesting potent activity.
- The trifluoromethyl group enhances membrane permeability, facilitating interaction with cellular targets.
Enzyme Inhibition:
- Preliminary research suggests that this compound may inhibit cytochrome P450 enzymes, crucial for drug metabolism, potentially affecting pharmacokinetics and drug-drug interactions.
Antimycobacterial Activity
A study evaluating various thiazole derivatives indicated that specific modifications at the C-2 and C-4 positions significantly influenced their antibacterial efficacy against M. tuberculosis. Some analogs achieved MICs as low as 0.70 μM, demonstrating the potential for developing new antitubercular agents.
Antitumor Potential
Research into thiazole derivatives revealed their effectiveness against cancer cell lines. Compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Physicochemical Properties :
- Appearance : Typically a white to off-white solid.
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the thiazole ring and halogen substituents.
- Stability : The trifluoromethyl group confers resistance to oxidation, while the chloromethyl group may render the compound moisture-sensitive .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its reactive chloromethyl group enables coupling with nucleophiles (e.g., amines, thiols) to generate derivatives with tailored biological activities .
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Observations :
- Positional Isomerism: Moving the chloromethyl group from C5 to C4 (e.g., 135873-35-7 vs.
- Substituent Effects : Trifluoromethyl at the phenyl ring’s para position (317318-97-1) enhances electron-withdrawing effects compared to meta-substituted analogs (886629-31-8), influencing aromatic electrophilic substitution rates .
- Core Modifications : Benzothiazole derivatives (e.g., 107611-11-0) exhibit distinct π-π stacking capabilities compared to thiazoles, impacting biological target interactions .
Comparison with Analogs :
- Catalytic Conditions : Compounds like 4a-p () use PEG-400 and Bleaching Earth Clay (pH 12.5) for heterocyclic coupling, whereas benzothiazoles () often employ phosphorous oxychloride for cyclization .
- Yield Optimization : Thiazole derivatives with electron-withdrawing groups (e.g., -CF₃) typically require harsher conditions (e.g., reflux in POCl₃) but achieve higher regioselectivity compared to electron-donating substituents .
Reactivity :
- The chloromethyl group in 317318-97-1 undergoes nucleophilic substitution more readily than analogs with bulkier substituents (e.g., 5-Chloro-2-ethylbenzo[d]thiazole), facilitating derivatization .
- Trifluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs, as seen in anticandidal thiazolyl hydrazones () .
Biological Activity
5-(Chloromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its thiazole ring, which contributes to its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. The compound's molecular formula is , with a molecular weight of approximately 195.6 g/mol.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown efficacy against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent.
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Strong Inhibition |
| Candida albicans | Moderate Activity |
This antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This mechanism may involve the modulation of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and repair in bacteria. This inhibition leads to bacterial cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.
- Cytokine Modulation : By affecting signaling pathways, the compound can reduce inflammation at the cellular level.
Case Study 1: Antibacterial Efficacy
A study published in 2023 evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of Acinetobacter baumannii. The results demonstrated potent activity with minimum inhibitory concentrations (MICs) below 0.5 mM for several tested strains, indicating its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Anti-inflammatory Activity
In another study focusing on its anti-inflammatory effects, researchers administered the compound in a murine model of acute inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential application in inflammatory diseases .
Research Findings
Recent research has provided insight into the structure-activity relationship (SAR) of thiazole derivatives. The trifluoromethyl group significantly enhances biological activity by improving binding interactions with target proteins. This modification has been linked to increased potency in inhibiting various enzymes involved in disease processes .
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)-2-(trifluoromethyl)thiazole, and how are reaction conditions optimized?
- Methodological Answer : A widely used approach involves heterocyclic condensation reactions under catalytic conditions. For example, PEG-400 solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C achieves efficient chloromethylation . Key steps include:
- Catalyst : 10 wt% Bleaching Earth Clay.
- Solvent : PEG-400 (enhances reaction homogeneity).
- Monitoring : TLC for reaction progress.
- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid.
Optimization focuses on solvent choice, catalyst loading, and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies chemical shifts for chloromethyl (–CH₂Cl, δ ~4.5 ppm) and trifluoromethyl (–CF₃, δ ~120 ppm in ¹⁹F NMR) groups .
- IR Spectroscopy : Peaks at 750–800 cm⁻¹ (C–Cl stretch) and 1100–1150 cm⁻¹ (C–F stretch) confirm functional groups .
- Elemental Analysis : Validates purity (>98%) by comparing calculated vs. experimental C, H, N, and S content .
Q. What safety protocols are essential when handling chloromethyl-thiazole derivatives?
- Methodological Answer :
- Protective Gear : Gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Waste Management : Halogenated byproducts must be segregated and treated by certified facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Screening : Acidic catalysts (e.g., H₂SO₄) improve chloromethylation rates but require pH balancing to avoid decomposition .
- Table :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 70–80°C | 15–20% |
| Catalyst Loading | 10–12 wt% | 10% |
| Reaction Time | 1–2 hours | 5–8% |
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis. Molecular docking studies (e.g., AutoDock Vina) model interactions with target enzymes (e.g., cytochrome P450), guiding structural modifications .
Q. What strategies resolve discrepancies in spectroscopic data for thiazole derivatives?
- Methodological Answer :
- Cross-Validation : Combine ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., chloromethyl vs. trifluoromethyl positioning) .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–6). The –CF₃ group stabilizes the thiazole ring via electron-withdrawing effects, reducing hydrolysis rates .
- Table :
| pH | Degradation Half-Life (hours) |
|---|---|
| 1 | 2.5 |
| 3 | 8.7 |
| 6 | 48.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
